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Compound of Interest

Compound Name: 2-Propylpiperidine

Cat. No.: B1200539 Get Quote

An In-depth Technical Guide on the Core Properties of 2-Propylpiperidine

Introduction
2-Propylpiperidine, a piperidine alkaloid, is a chiral compound of significant interest in

toxicology, pharmacology, and organic chemistry.[1] It is most famously known by its common

name, coniine, the primary toxic principle in poison hemlock (Conium maculatum).[2][3]

Naturally occurring coniine is typically a racemic mixture of two enantiomers: (S)-(+)-coniine

and (R)-(-)-coniine.[2] This compound is also found in other plants, such as the yellow pitcher

plant (Sarracenia flava) and fool's parsley (Aethusa cynapium).[1][2]

Historically, coniine is notorious as the active component of the poison that led to the death of

the philosopher Socrates in 399 BCE.[1][3] In the field of chemistry, it holds a notable place as

the first alkaloid to be structurally characterized (1881) and chemically synthesized (1886 by

Albert Ladenburg).[2][4] Its potent biological activity and relatively simple structure continue to

make it a subject of research for its neurotoxic effects, potential therapeutic applications, and

as a scaffold in synthetic chemistry.[1][5]

Chemical and Physical Properties
2-Propylpiperidine is a colorless, oily liquid that darkens and polymerizes upon exposure to

light and air.[6][7] It possesses a characteristic mousy odor.[7][8] The fundamental

physicochemical properties are summarized in the table below.
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Property Value Source(s)

Molecular Formula C₈H₁₇N [6][8][9]

Molecular Weight 127.23 g/mol [1][8][9]

CAS Number 3238-60-6 (Racemic) [1][9]

458-88-8 ((S)-enantiomer) [1][2]

5985-99-9 ((R)-enantiomer) [10][11]

Physical State Liquid at room temperature [1][8][9]

Melting Point -2 °C [1][6][9]

Boiling Point 166-167 °C (at 760 Torr) [1][8]

56-60 °C (at 13 Torr) [6][8]

Density 0.844 - 0.848 g/cm³ at 20 °C [6][8]

Water Solubility 18 mg/mL (approx. 1.8%) [1][8][9]

Solubility in Organics
Soluble in alcohol, ether,

acetone, benzene
[7][8]

pKa 3.1 [6][12]

XLogP3 2.3 [6]

Refractive Index 1.429 [6]

Synthesis and Chemical Reactions
Chemical Synthesis
The first total synthesis of a natural alkaloid was Albert Ladenburg's synthesis of racemic

coniine in 1886.[1][2] This historical route remains a classic example in organic chemistry.

Modern synthetic approaches have also been developed to achieve enantioenriched

piperidines.[1]

Ladenburg's Synthesis (1886):
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Alkylation: 2-Methylpyridine (α-picoline) is reacted with acetaldehyde in the presence of a

base.[10]

Dehydration: The resulting intermediate undergoes dehydration to form 2-propenylpyridine.

[10]

Reduction: The 2-propenylpyridine is reduced using sodium in ethanol to yield racemic (±)-

coniine.[10]

Resolution: The racemic mixture is resolved into its pure enantiomers through fractional

crystallization of the diastereomeric salts formed with (+)-tartaric acid.[10]

Workflow of Ladenburg's Synthesis of Coniine (1886)
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Caption: Workflow of Ladenburg's Synthesis of Coniine (1886).

Modern synthetic methods include diastereoselective additions of Grignard reagents to chiral

oxime ethers and Pd(II)-catalyzed reactions for forming substituted piperidines under mild

conditions.[1]

Chemical Reactions
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2-Propylpiperidine undergoes reactions typical of secondary amines and piperidine rings:

Oxidation: Can be oxidized to form conhydrine, which possesses a hydroxyl group.[1]

Reduction: The precursor γ-coniceine is reduced to coniine, a key step in its biosynthesis,

facilitated by NADPH-dependent γ-coniceine reductase.[1][2]

Substitution: Undergoes substitution reactions, such as the formation of a bromocyanamide

via the cyanogen bromide method.[1]

Biological Activity and Toxicology
Mechanism of Action
2-Propylpiperidine (coniine) is a potent neurotoxin that disrupts the peripheral nervous

system.[10] Its primary mechanism of action is the blockage of nicotinic acetylcholine receptors

(nAChRs) at the neuromuscular junction.[1][2][4]

The sequence of events is as follows:

Stimulation: Coniine initially acts as an agonist, binding to and stimulating the nAChRs,

similar to acetylcholine.[7][9] This causes initial depolarization of the post-synaptic

membrane.

Depression/Blockade: Unlike acetylcholine, which is rapidly hydrolyzed, coniine remains

bound to the receptor.[2] This persistent depolarization leads to receptor desensitization and

inactivation, preventing further nerve impulse transmission.[2]

Paralysis: The resulting neuromuscular blockade leads to a flaccid, ascending paralysis,

similar to the effects of curare.[2][10] The paralysis begins in the lower limbs and progresses

upwards.[10]

Crucially, the central nervous system is not directly affected, so the individual remains

conscious until respiratory paralysis causes death from hypoxia.[2][10][13]
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Mechanism of Coniine at the Neuromuscular Junction
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Caption: Mechanism of Coniine at the Neuromuscular Junction.

Toxicology and Stereoselectivity
Coniine is highly toxic to humans and all classes of livestock.[2] Ingestion of less than 0.2

grams can be fatal to a human.[10] The toxicity is stereoselective; the (R)-(-) enantiomer is

reported to be more biologically active and approximately twice as toxic as the (S)-(+)

enantiomer in mouse bioassays.[2][14]

Symptoms of poisoning appear within 30 minutes to an hour and include:
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Drowsiness and weakness[14]

Nausea and profuse salivation[14]

Staggering gait and pupil dilation[13]

Initial slow pulse, becoming rapid and weak[13]

Ascending muscular paralysis, leading to respiratory failure[2][10]

It also has teratogenic effects, causing skeletal deformities in offspring by inhibiting fetal

movement during gestation.[4][15]

Toxicity Metric Value Species Source(s)

Lethal Dose (Human) < 0.2 g Human [10]

Probable Human

Lethal Dose
< 5 mg/kg Human [13]

LD50 (racemic) 7.7 mg/kg Mouse [16]

Experimental Protocols
Biosynthesis Pathway of Coniine
The biosynthesis of coniine is understood to be of polyketide origin.[4]
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Biosynthesis Pathway of Coniine
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Caption: Biosynthesis Pathway of Coniine.

Protocol for Antinociceptive Activity Assessment
Studies have shown that coniine possesses antinociceptive (pain-relieving) effects mediated by

nicotinic receptors.[5] The following are generalized protocols based on standard

pharmacological assays used to evaluate these effects.

A. Hot-Plate Test (Thermal Pain Model)

Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

Animals: Mice are typically used.
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Procedure: a. A baseline reaction time is established for each mouse by placing it on the hot

plate and recording the time until it exhibits a pain response (e.g., licking a hind paw or

jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage. b. The test

substance (coniine, at a dose such as 20 mg/kg) or a control vehicle is administered (e.g.,

intraperitoneally).[5] c. At set intervals post-administration (e.g., 30, 60, 90 minutes), the mice

are again placed on the hot plate, and their reaction times are recorded.

Analysis: A significant increase in reaction time compared to the control group indicates an

antinociceptive effect.[5]

B. Writhing Test (Chemical Pain Model)

Apparatus: Observation chambers.

Animals: Mice.

Procedure: a. The test substance (coniine) or a control vehicle is administered. b. After a set

period (e.g., 30 minutes), a writhing-inducing agent (e.g., 0.6% acetic acid solution) is

injected intraperitoneally. c. Each mouse is immediately placed in an observation chamber,

and the number of "writhes" (a characteristic stretching and constriction of the abdomen and

hind limbs) is counted over a defined period (e.g., 15 minutes).

Analysis: A significant reduction in the number of writhes in the coniine-treated group

compared to the control group indicates an antinociceptive effect.[5]

Analytical Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
GC-MS is a standard method for the identification and quantification of volatile alkaloids like 2-
propylpiperidine.

Sample Preparation (e.g., from plant material): a. Homogenize the plant material in an

alkaline solution (e.g., 0.1 M NaOH) to convert alkaloid salts to the free base form. b.

Perform a liquid-liquid extraction of the free base into an organic solvent (e.g.,

dichloromethane or diethyl ether). c. Concentrate the organic extract under a gentle stream

of nitrogen. d. The extract can be analyzed directly or derivatized if necessary.
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Instrumentation: A gas chromatograph coupled to a mass spectrometer.

GC Conditions (Typical):

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-1ms).

Injector: Split/splitless injector, typically at 250 °C.

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at

a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

Carrier Gas: Helium at a constant flow rate.

MS Conditions (Typical):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: m/z 40-400.

Data Analysis:

The retention time of the peak is compared to that of an authentic 2-propylpiperidine
standard.

The mass spectrum of the peak is compared to a reference spectrum from a library (e.g.,

NIST) or a standard. Key fragments for coniine are expected.[17][18] Quantification is

achieved by creating a calibration curve with known concentrations of the standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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